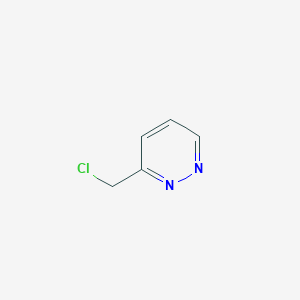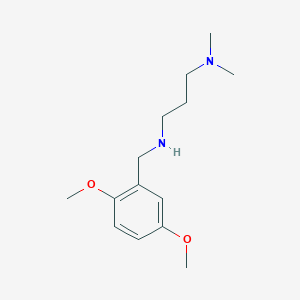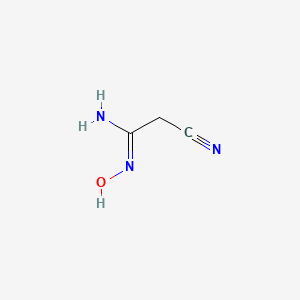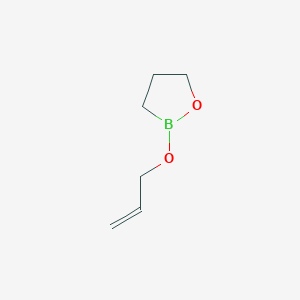
4,4':2',2'':4'',4'''-Quaterpyridine
Descripción general
Descripción
4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine, also known as Qtpy, is a compound with the molecular formula C20H14N4 . It is a type of pyridine derivative that can be viewed as bipyridine decorated with two pyridyl substituents .
Synthesis Analysis
Qtpy is an important bridging ligand used in synthetic inorganic chemistry for the development of many transition-metal complexes (TMCs) employed as DNA-binding probes . The first report of Qtpy dates back to 1938 when Burstall and colleagues obtained the ligand as a by-product of the reaction between 4,40-bipyridine (4,40-bpy) and iodine .Molecular Structure Analysis
Qtpy crystallizes in the triclinic P1 space group and has half of the molecule in the asymmetric unit, corresponding to 4,40-bipyridine (4,40-bpy) that serves as the building block for the molecule . The 4,40-bpy ligands are highly rigid, displaying values lower than the linear bond angle of 180 .Chemical Reactions Analysis
Qtpy is used as a building block for the construction of oligo-nuclear supramolecular assemblies of photoactive and redox-active chromophoric sites . It is one of the only instances of a ligand formed from two fused bpy units whose coordination chemistry has been widely explored .Physical And Chemical Properties Analysis
Qtpy is a colorless solid . It has a molecular formula of C20H14N4, an average mass of 310.352 Da, and a monoisotopic mass of 310.121857 Da .Aplicaciones Científicas De Investigación
Helicate Formation and Steric Control
4,4':2',2'':4'',4'''-Quaterpyridine derivatives, when asymmetrically substituted with alkyl groups, contribute to the formation of dicopper(I) double helicates. The steric interactions between the substituents lead to selectivity in the formation of helical isomers. These interactions are crucial in controlling the directional isomerism of helicates, which is significant in understanding molecular interactions and self-assembly processes in chemistry (Constable, Heirtzler, Neuburger, & Zehnder, 1997).
Coordination Behavior in Metal Complexes
The compound serves as a ligand in coordinating metal ions. For instance, its role in forming complexes with ruthenium(II) and palladium(II) has been characterized. These complexes demonstrate the ligand's ability to coordinate in a specific manner, influencing the properties and behavior of the resulting metal complexes (Constable & Ward, 1990).
Applications in Material Science
This compound derivatives are utilized in material science, particularly in the development of environment-responsive compounds and materials. Their redox activity and electrochromic aptitude are exploited in creating multifunctional materials, such as chromic materials, which respond to changes in the environment or solvent conditions (Papadakis, 2019).
Photocatalytic Hydrogen Evolution
A variant of the this compound, when used in a ruthenium complex, shows potential in photocatalytic hydrogen evolution. This complex is effective in capturing light across a wide spectrum, including the red-light region, enhancing its efficiency in hydrogen production through photocatalysis (Rousset, Chartrand, Ciofini, Marvaud, & Hanan, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-7-21-8-2-15(1)17-5-11-23-19(13-17)20-14-18(6-12-24-20)16-3-9-22-10-4-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDJOZMAOJQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4,4':2',2'':4'',4'''-quaterpyridine contribute to the formation of supramolecular structures?
A1: this compound (qpy) acts as a bridging ligand in supramolecular assemblies due to its multiple nitrogen donor sites. These sites coordinate with metal ions, such as Ruthenium(II) [, , , , , , ] or Palladium(II) [, ], forming metal-organic cages or coordination polymers. The rigid, linear structure of qpy influences the geometry and stability of the resulting supramolecular architectures.
Q2: What are the photophysical properties of Ruthenium(II) complexes containing this compound and how do they compare to [Ruthenium(II) (2,2'-bipyridine)₃]²⁺ ?
A2: Ruthenium(II) complexes incorporating qpy exhibit interesting photophysical properties. Compared to the benchmark photosensitizer [Ruthenium(II) (2,2'-bipyridine)₃]²⁺, complexes like [Ruthenium(II) (2,2'-bipyridine)₂(qpy)]²⁺ and [Ruthenium(II) (qpy)₃]²⁺ demonstrate longer excited-state lifetimes and enhanced quantum yields [, ]. This is attributed to the extended π-conjugation offered by qpy, which influences the metal-to-ligand charge-transfer (MLCT) transitions within these complexes.
Q3: Can this compound be used to construct systems capable of energy transfer?
A3: Yes, research demonstrates that incorporating qpy into supramolecular systems allows for the study of energy transfer processes. For example, assemblies containing both qpy-based Iridium(III) complexes and Zinc tetraphenylporphyrin exhibit energy transfer between the iridium and porphyrin units []. Similarly, photoinduced electron transfer has been observed in supramolecular assemblies containing Ruthenium(II)-qpy complexes and Zinc tetraphenylporphyrins [].
Q4: Has this compound been utilized in the development of photocatalytic systems for hydrogen production?
A4: Yes, Ruthenium(II) complexes incorporating qpy have shown promising results as photosensitizers for photocatalytic hydrogen evolution [, ]. Notably, [Ruthenium(II) (qpy)₃]²⁺ demonstrates higher efficiency in red-light-driven hydrogen production compared to [Ruthenium(II) (2,2'-bipyridine)₃]²⁺ []. This highlights the potential of qpy-based complexes in utilizing a broader range of the solar spectrum for energy applications.
Q5: What characterization techniques are commonly employed to study this compound-containing compounds and materials?
A5: Various techniques are employed to characterize these systems, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and insights into solution-state behavior [, , ].
- Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms the formation and composition of supramolecular assemblies [].
- Single-crystal X-ray diffraction: Elucidates the three-dimensional structure and spatial arrangement of atoms within the complexes [, , , ].
- Steady-state and time-resolved emission spectroscopy: Investigates the photophysical properties, including excited-state lifetimes and energy transfer mechanisms [, , ].
- Transmission Electron Microscopy (TEM): Visualizes the morphology and size of nanostructured materials [].
- Density Functional Theory (DFT) calculations: Provide theoretical insights into electronic structures, optical properties, and excited-state dynamics [, ].
Q6: Are there any known instances of this compound forming spontaneously within a reaction system?
A6: Interestingly, research has shown that this compound can be generated in situ from 4,4′-bipyridine under thermal treatment. This in situ formation allows qpy to act as a bridging ligand, leading to the formation of new coordination polymers, as observed in the synthesis of [Gadolinium₂(III) Chlorine₆(qpy)₂(4,4′-bipyridine)₂]·4,4′-bipyridine [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)


